molecular formula C30H33N7O B12322972 Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-

Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-

Cat. No.: B12322972
M. Wt: 507.6 g/mol
InChI Key: AFMXVBAHMGWYAZ-UHFFFAOYSA-N
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Description

“Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-” is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzamide core, followed by the introduction of various substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for such complex compounds usually involve large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular functions and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest derivative of benzoic acid.

    N-Methylbenzamide: A methylated derivative of benzamide.

    4-Methylbenzamide: A benzamide with a methyl group at the 4-position.

Uniqueness

This compound is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings. This complexity may confer specific properties and activities that are not observed in simpler benzamide derivatives.

Properties

Molecular Formula

C30H33N7O

Molecular Weight

507.6 g/mol

IUPAC Name

N-[4-methyl-3-[[4-(6-methylpyridin-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide

InChI

InChI=1S/C30H33N7O/c1-21-4-11-26(18-28(21)35-30-31-13-12-27(34-30)25-8-5-22(2)32-19-25)33-29(38)24-9-6-23(7-10-24)20-37-16-14-36(3)15-17-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,33,38)(H,31,34,35)

InChI Key

AFMXVBAHMGWYAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=C(C=C5)C

Origin of Product

United States

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